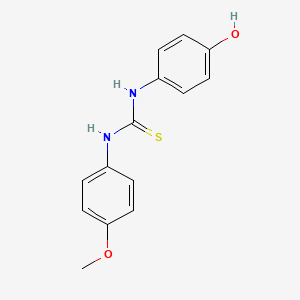![molecular formula C13H14F6N2O B5702095 N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea, also known as triflumuron, is a chemical compound that belongs to the class of benzoylureas. It is widely used as an insect growth regulator and is effective against a variety of pests, including termites, cockroaches, and fleas. Triflumuron is a white crystalline solid that is insoluble in water but soluble in organic solvents.
作用機序
Triflumuron acts as an insect growth regulator by inhibiting the synthesis of chitin. Chitin is a polysaccharide that forms the exoskeleton of insects and is essential for their survival. Triflumuron interferes with the formation of chitin by inhibiting the activity of an enzyme called chitin synthase. This leads to the disruption of the molting process of insects, which ultimately results in their death.
Biochemical and Physiological Effects:
Triflumuron has been found to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized in the liver and excreted from the body. Triflumuron has been shown to have no significant effects on the reproductive or developmental processes of mammals. However, it can be toxic to aquatic organisms and should be used with caution in areas where it may come into contact with water.
実験室実験の利点と制限
Triflumuron is a highly effective insect growth regulator that can be used to control a wide range of pests. It is relatively safe for use in laboratory experiments and has a low risk of toxicity to mammals. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea can be expensive to synthesize and may not be readily available in all laboratory settings. Additionally, its effectiveness may be limited in certain environments or against certain pests.
将来の方向性
There are several potential future directions for research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea. One area of interest is the development of new formulations and delivery methods that can improve its effectiveness and reduce its impact on non-target organisms. Another area of research is the investigation of N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea's potential as an antifungal agent and as a herbicide. Finally, there is a need for further studies on the long-term ecological effects of N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea use, particularly in aquatic environments.
合成法
Triflumuron can be synthesized by reacting 3-methylphenyl isocyanate with 1,1-bis(trifluoromethyl)propane-1,3-diol in the presence of a base. The resulting intermediate is then treated with phosgene to form the final product. The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea is a complex process that requires careful control of reaction conditions, and it is typically carried out on a large scale in specialized chemical plants.
科学的研究の応用
Triflumuron has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests. It works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. Triflumuron is also known to disrupt the molting process of insects, leading to their death. In addition to its use as an insecticide, N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea has also been investigated for its potential as an antifungal agent and as a herbicide.
特性
IUPAC Name |
1-(3-methylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2O/c1-3-11(12(14,15)16,13(17,18)19)21-10(22)20-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMUKUDDSBSRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)

![N-[4-(aminosulfonyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5702027.png)

![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5702035.png)






![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)